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molecular formula C11H9ClN2S B1608141 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine CAS No. 434941-55-6

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine

Cat. No. B1608141
M. Wt: 236.72 g/mol
InChI Key: GOXDPARPMAHJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429599B2

Procedure details

4-(4-Chlorophenyl)pyrimidine-2-thiol (1.2 g, 5.39 mmol) was taken in 10 ml of an aqueous potassium hydroxide (0.453 g, 5.39 mmol) solution. Iodomethane (503 μl, 5.39 mmol) was added at ambient temperature and the reaction mixture was allowed to stir for 30 minutes. The resulting white solid was collected via filtration and washed with minimal water and hexanes to provide the title compound: EI-MS (m/z) 237 [M+1]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
503 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([SH:14])[N:9]=2)=[CH:4][CH:3]=1.[OH-].[K+].I[CH3:18]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([S:14][CH3:18])[N:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC(=NC=C1)S
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
503 μL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected via filtration
WASH
Type
WASH
Details
washed with minimal water and hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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